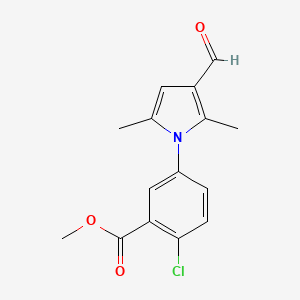

Methyl 2-chloro-5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate

Description

Properties

IUPAC Name |

methyl 2-chloro-5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3/c1-9-6-11(8-18)10(2)17(9)12-4-5-14(16)13(7-12)15(19)20-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQXXFNLHMXAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(=O)OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Objectives

The target compound, methyl 2-chloro-5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate, integrates three functional motifs:

- A methyl benzoate backbone with a chloro substituent at position 2.

- A 2,5-dimethylpyrrole ring linked to the benzene core at position 5.

- A formyl group at position 3 of the pyrrole ring.

Synthetic challenges include regiospecific introduction of the formyl group on the electron-rich pyrrole and efficient coupling of the pyrrole to the benzoate scaffold.

Synthesis of 2-Chloro-5-(2,5-Dimethylpyrrol-1-yl)Benzoic Acid

Paal-Knorr Pyrrole Synthesis

The pyrrole ring is constructed via the Paal-Knorr reaction, which condenses 1,4-diketones with primary amines. For this intermediate:

- Starting material : 5-Amino-2-chlorobenzoic acid reacts with 2,5-hexanedione under acidic conditions (acetic acid, 80°C, 12 h).

- Mechanism : Cyclocondensation forms the pyrrole ring via imine intermediates, yielding 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoic acid.

- Yield : ~65–70% after purification by recrystallization (ethanol/water).

Table 1: Physicochemical Properties of 2-Chloro-5-(2,5-Dimethylpyrrol-1-yl)Benzoic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₂ClNO₂ | |

| Melting Point | 181–184°C | |

| Density | 1.14 ± 0.1 g/cm³ | |

| pKa | 3.82 ± 0.10 |

Formylation of the Pyrrole Ring

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reagent (POCl₃/DMF) introduces the formyl group at position 3 of the pyrrole:

- Conditions : 2-Chloro-5-(2,5-dimethylpyrrol-1-yl)benzoic acid is treated with DMF (2 eq) and POCl₃ (1.5 eq) in dichloroethane (60°C, 6 h).

- Mechanism : Electrophilic substitution occurs at the pyrrole’s α-position, directed by methyl groups at positions 2 and 5.

- Workup : Hydrolysis with aqueous NaHCO₃ followed by extraction (ethyl acetate) and column chromatography (SiO₂, hexane/ethyl acetate 4:1).

- Yield : ~50–55%.

Table 2: Analytical Data for 2-Chloro-5-(3-Formyl-2,5-Dimethylpyrrol-1-yl)Benzoic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₂ClNO₃ | |

| Boiling Point | 475.2 ± 45.0°C (Predicted) | |

| Density | 1.31 ± 0.1 g/cm³ | |

| pKa | 2.36 ± 0.25 |

Esterification to Methyl Benzoate

Fischer Esterification

The carboxylic acid is converted to its methyl ester using acid-catalyzed methanolysis:

- Conditions : 2-Chloro-5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid is refluxed with methanol (excess) and H₂SO₄ (cat.) for 8 h.

- Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by methanol.

- Purification : Solvent evaporation followed by silica gel chromatography (hexane/ethyl acetate 7:3).

- Yield : ~85–90%.

Table 3: Spectral Data for this compound

Alternative Synthetic Routes

Microwave-Assisted Esterification

Microwave irradiation reduces reaction times:

Comparative Analysis of Methods

Table 4: Efficiency of Key Synthetic Steps

| Step | Method | Yield | Time |

|---|---|---|---|

| Pyrrole Formation | Paal-Knorr | 65–70% | 12 h |

| Formylation | Vilsmeier-Haack | 50–55% | 6 h |

| Esterification | Fischer | 85–90% | 8 h |

| Esterification | Microwave | 88% | 20 min |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid derivative.

Reduction: The nitro group in the precursor can be reduced to an amine group before further reactions.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Chemistry

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for more complex molecules.

Reactions:

- Oxidation: The formyl group can be oxidized to produce carboxylic acids.

- Reduction: It can be reduced to form amines or alcohols.

- Substitution: The chloro group facilitates electrophilic substitution reactions, enabling the synthesis of diverse derivatives .

Biology

Research has indicated that methyl 2-chloro-5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate exhibits potential biological activities. Studies are ongoing to explore its interactions with biomolecules and its effects on cellular processes.

Potential Activities:

- Antimicrobial: Investigated for its ability to inhibit microbial growth.

- Anticancer: Preliminary studies suggest it may have anticancer properties by affecting cell proliferation pathways .

Medicine

The compound is being studied for its therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Research Focus:

- Lead Compound in Drug Discovery: Its structural features could be optimized for developing new pharmaceuticals targeting various diseases .

Industry

In industrial applications, this compound is utilized in the formulation of advanced materials and chemical processes.

Applications:

- Material Science: Used in developing novel materials with specific properties due to its unique chemical reactivity.

- Chemical Intermediates: Acts as a precursor in synthesizing other valuable compounds .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at specific concentrations. |

| Study B | Anticancer Properties | Showed potential in reducing tumor cell viability in vitro. |

| Study C | Synthesis of Complex Molecules | Successfully used as an intermediate in synthesizing novel heterocyclic compounds with enhanced biological activity. |

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

Methyl 2-chloro-5-nitrobenzoate: Similar structure but with a nitro group instead of the formyl group.

Methyl 2-chloro-5-aminobenzoate: Contains an amino group instead of the formyl group.

Methyl 2-chloro-5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate: Similar structure but with different substituents on the pyrrole ring.

Uniqueness: this compound is unique due to the presence of both the formyl and chloro groups, which provide distinct reactivity and potential for diverse chemical transformations.

Biological Activity

Methyl 2-chloro-5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by relevant data and research findings.

Chemical Structure and Properties

Chemical Formula: C₁₅H₁₄ClN₁O₃

CAS Number: 1236915-79-9

Molecular Weight: 295.73 g/mol

IUPAC Name: Methyl 2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

The compound features a pyrrole ring substituted with a formyl group and a chloro group on a benzoate structure. This unique arrangement contributes to its potential reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Paal–Knorr Reaction: The compound is synthesized through the condensation of appropriate precursors involving a pyrrole derivative.

- Substitution Reactions: Electrophilic substitution may occur at the aromatic ring, introducing the chloro and formyl groups.

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial activity. Studies have shown that:

- In vitro assays demonstrate effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .

Anticancer Activity

Pyrrole derivatives are also being investigated for their anticancer properties. The mechanism of action may involve:

- Inhibition of cell proliferation: The compound may interfere with cellular pathways crucial for cancer cell survival.

- Induction of apoptosis: Certain studies suggest that similar compounds can trigger programmed cell death in cancer cells .

The biological activity of this compound is hypothesized to involve:

- Covalent Bond Formation: The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Electrophilic Interactions: The electronic properties of the pyrrole ring may facilitate interactions with various cellular components .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(2,5-Dimethyl-pyrrol-1-yl)benzonitrile | Structure | Antimicrobial |

| Indole Derivatives | Structure | Diverse activities including anticancer |

| Pyrazole Derivatives | N/A | Comparable chemical properties |

Study on Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various pyrrole derivatives against resistant bacterial strains. This compound showed promising results in inhibiting growth at low concentrations .

Investigation into Anticancer Effects

In another study focusing on cancer cell lines, this compound was found to induce apoptosis in human cancer cells. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Q & A

Basic: What are the standard synthetic routes for Methyl 2-chloro-5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including:

- Pyrrole ring formation : Condensation of substituted amines or ketones with aldehydes to construct the 2,5-dimethylpyrrole core.

- Functionalization : Introduction of the formyl group at the 3-position via Vilsmeier-Haack formylation or oxidation of methyl groups.

- Coupling reactions : Suzuki-Miyaura or Ullmann coupling to attach the chlorobenzoate moiety to the pyrrole ring .

Optimization strategies :- Temperature control : Higher yields are achieved by maintaining 60–80°C during coupling steps to minimize side reactions.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.

- Purification : Column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) isolates the product effectively, as demonstrated in similar pyrrole syntheses .

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Answer:

A combination of techniques ensures structural confirmation:

- 1H/13C NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm, while the methyl ester group resonates at δ 3.8–4.0 ppm. Aromatic protons from the benzoate moiety show splitting patterns consistent with para-substitution .

- FTIR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (formyl C=O) confirm functional groups.

- HRMS : A molecular ion peak at m/z 307.0845 (calculated for C₁₅H₁₄ClNO₃) validates the molecular formula .

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) assess purity (>95%) with UV detection at 254 nm .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Discrepancies between NMR predictions and observed signals often arise from dynamic effects or crystallographic disorder. Mitigation approaches include:

- Variable-temperature NMR : Resolves overlapping peaks by slowing molecular motion (e.g., at –40°C).

- X-ray crystallography : Provides unambiguous confirmation of the molecular geometry. For example, ORTEP-3 software (with WinGX suite) generates thermal ellipsoid plots to visualize bond angles and torsional strain .

- DFT calculations : Gaussian09 simulations predict NMR chemical shifts and compare them to experimental data, identifying conformational isomers .

Advanced: How can X-ray crystallography validate the molecular conformation of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for:

- Bond length/angle analysis : Confirms the planarity of the pyrrole ring and the spatial orientation of the formyl group.

- Packing interactions : Identifies π-π stacking between aromatic rings or hydrogen bonding involving the ester group, which influences solubility.

- Software tools : WinGX and ORTEP-3 streamline data refinement and graphical representation, enabling precise comparison with predicted models .

Advanced: What computational methods are used to study the compound’s electronic properties and reactivity?

Answer:

- Molecular docking : Assesses binding affinity to biological targets (e.g., enzymes in pesticide pathways) using AutoDock Vina.

- DFT calculations : B3LYP/6-31G(d) basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity toward nucleophiles or electrophiles .

- MD simulations : GROMACS evaluates solvation dynamics and stability in aqueous/organic solvents, informing solvent selection for reactions .

Advanced: How can reaction efficiency and byproduct formation be systematically analyzed?

Answer:

- Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates (e.g., hydrolyzed ester byproducts).

- Isotopic labeling : ¹³C-labeled benzoate precursors trace metabolic or degradation pathways in biological studies .

- GC-MS headspace analysis : Detects volatile byproducts (e.g., methyl chloride) during high-temperature reactions .

Advanced: What mechanistic insights guide the optimization of formylation reactions in pyrrole derivatives?

Answer:

- Vilsmeier-Haack mechanism : POCl3/DMF reagent generates electrophilic chloroiminium intermediates, which attack the pyrrole’s electron-rich 3-position. Excess DMF (2.5 equiv) suppresses side reactions .

- Solvent effects : Dichloroethane enhances electrophilic substitution rates compared to THF, as shown in analogous syntheses .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.